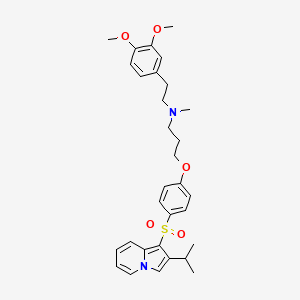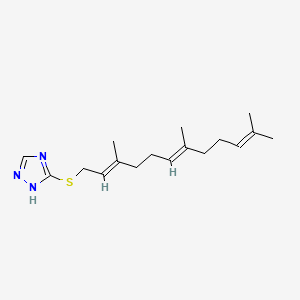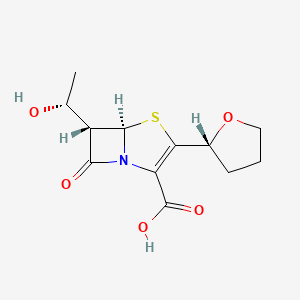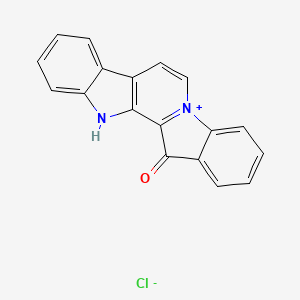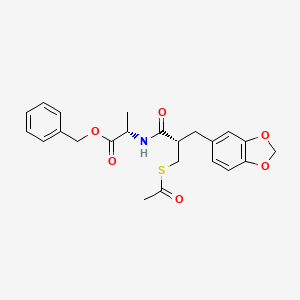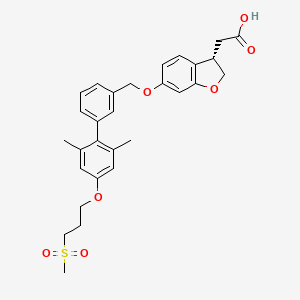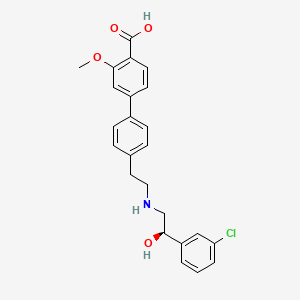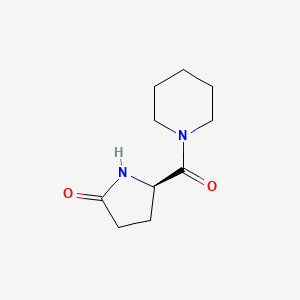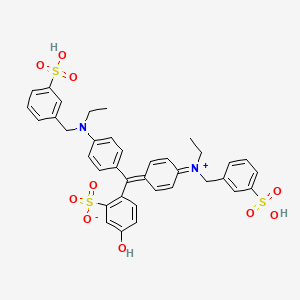
グラミシジン
説明
Gramicidin, also known as gramicidin D, is a mix of ionophoric antibiotics, gramicidin A, B, and C, which make up about 80%, 5%, and 15% of the mix, respectively . They can be extracted from Brevibacillus brevis soil bacteria . Gramicidins are linear peptides with 15 amino acids . They work as antibiotics against gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, but not well against gram-negative ones like E. coli .
Synthesis Analysis
Gramicidin S synthetases were found and purified by DEAE-cellulose chromatography and CM-chromatography from cell debris of Bacillus brevis Nagano . It specifically aggregated and inactivated gramicidin S synthetases 1 (GS1) and 2 (GS2) . The search for new active non-cytotoxic GS analogs has generally employed the following methods: design and synthesis of novel GS analogs, the secondary structure analysis of these compounds in aqueous solution, and the activity study on both bacterial strains and erythrocytes .Molecular Structure Analysis
The structure of a parallel left-handed double-helical form of gramicidin was detected by circular dichroism spectroscopy and determined using 500 and 600 MHz NMR in CaCl2/methanol solution .Chemical Reactions Analysis
Gramicidin D binds to and inserts itself into bacterial membranes (with a strong preference to gram-positive cell membranes). This results in membrane disruption and permeabilization (it acts as a channel) .Physical And Chemical Properties Analysis
Gramicidin A is a hydrophobic linear polypeptide that forms channels in phospholipid membranes that are specific for monovalent cations . It has the sequence (Sarges and Witkop, 1965): HCO-L-val-gly-L-ala-D-leu-L-ala-D-val-L-val-D-val-L-trp-D-leu-L-trp-D-leu-L-trp-D-leu-L-trp-NHCH2CH2OH .科学的研究の応用
抗生物質耐性対策
グラミシジンは、抗生物質耐性対策に有効であることが示されています。 これは、従来の抗生物質に代わる可能性のある天然の抗菌性ペプチド(AMP)です . ほとんどのグラム陽性菌および一部のグラム陰性菌と真菌に対して、ほぼ100%の殺菌作用を示す高い可能性を持っています . これは、将来の有望な代替抗生物質となります .
治療薬
グラミシジンは、創薬と製薬分野において強力な治療薬として機能します . 膜/脂質二重層と相互作用し、抗菌作用に貢献します . グラミシジンペプチドを強化することで、製薬業界で効果的な治療用ペプチドとして使用できるようになります .
局所適用
グラミシジンは現在、感染した表面の傷や、目、鼻、のどの感染症を治療するための局所クリームまたは点眼薬の成分として処方されています . ただし、このペプチドの溶血作用により、局所適用に限定されています .
抗菌性ペプチド
グラミシジンS(GS)は、耐性、持続性、バイオフィルム細胞である黄色ブドウ球菌と腸球菌に対して優れた活性を示しています . テンポリンL(TL)や自然防御レギュレーターIDR-などの他のペプチドよりも効果的です .
バイオフィルム阻害剤
This compoundSは、バイオフィルムバイオマスの最も大きい株に対して、最低バイオフィルム阻害濃度を示しました . 成熟したバイオフィルムでは、GSのみがすべての研究対象株の細胞を完全に殺します .
抗パーシスター活性
This compoundSは、高い安定性、顕著な細胞浸透能力、および複数の抗菌作用の有効な利用により、抗パーシスター活性を示します .
作用機序
Target of Action
Gramicidin, a potent antimicrobial peptide, primarily targets bacterial membranes . It has a strong preference for gram-positive cell membranes . The primary role of these targets is to maintain the integrity of the bacterial cell and regulate the transport of substances in and out of the cell.
Mode of Action
Gramicidin interacts with its targets by binding to and inserting itself into bacterial membranes . This interaction results in the disruption and permeabilization of the membrane . Gramicidin forms a transmembrane channel that allows the passage of monovalent cations (H+, Na+, and K+) . This disrupts the ion concentration gradients across the plasma and organelle membranes, which are crucial for cellular homeostasis .
Biochemical Pathways
The action of gramicidin affects several biochemical pathways. It disrupts the phospholipid bilayer of the cell membrane, preventing the functioning of the cell membrane . The diminished H+ gradient in the mitochondria inhibits ATP synthesis . This leads to a reduction in ATP pools and inhibition of DNA, RNA, and protein synthesis , which are essential for the survival and growth of the bacteria.
Pharmacokinetics
It’s known that gramicidin is used primarily as a topical antibiotic , suggesting that
Safety and Hazards
Gramicidin A is used only on the skin as a lotion or ointment because it is highly hemolytic . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
A team has developed 10 new versions of the antibiotic gramicidin A, which they say should be safe for use in pills or injections . A new approach has been utilized by scientists to transform gramicidin A, one of the world’s oldest antibiotics, into versions that – in preliminary lab tests – appear to be safer, stronger drugs .
特性
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83-,84+,85-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCXYZRRTRDGQE-SORVKSEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H140N20O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1882.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1405-97-6 | |
| Record name | Gramicidin [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gramicidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: Gramicidin primarily targets bacterial cell membranes. It forms transmembrane channels, disrupting the membrane's integrity and leading to leakage of ions, particularly potassium []. This disrupts the cell's electrochemical gradient, ultimately leading to cell death [, ]. Gramicidin A has also been shown to inhibit oxidative phosphorylation and glycolysis, leading to cellular energy depletion and non-apoptotic cell death in renal cell carcinoma cells [].
ANone: Gramicidin refers to a family of structurally related peptides, with Gramicidin A being the most studied.
ANone: Gramicidin's performance and applications are influenced by various conditions:
- Solvent Dependence: Gramicidin A adopts different conformations depending on the solvent, influencing its channel-forming ability [, , ].
- Lipid Composition: Channel properties are influenced by the lipid composition of the membrane. For example, Gramicidin A-mediated K+ flux is augmented in vesicles made of plasmenylcholine compared to phosphatidylcholine [].
- Electric Field: The structure and integrity of Gramicidin-containing oriented bilayers are influenced by the applied electric potential. Potentials exceeding a certain threshold can lead to film swelling and altered Gramicidin orientation [].
A: Gramicidin itself is not known to possess catalytic properties. Its primary mode of action is based on its ability to form ion channels and disrupt membrane integrity [, ]. This property makes it useful as a tool in research and potential therapeutic applications. For example, Gramicidin A has been explored as a component in biosensors, where its conductance changes in response to the presence of specific ions [].
ANone: Computational approaches have provided valuable insights into Gramicidin's structure and function:
- Molecular Dynamics (MD) simulations: Simulations have been used to study ion transport through the Gramicidin A channel, revealing details about water structure, ion selectivity, and the influence of ion concentration [].
- Modeling Conductance Changes: Mathematical models have been developed to simulate how the presence of electric charges near the channel entrance influences Gramicidin A conductance, providing a basis for its use in biochemical sensors [].
ANone: Modifications to Gramicidin's structure impact its activity and properties:
- Ring Size: In cyclic Gramicidin S analogs, ring size plays a crucial role in determining secondary structure, lipid binding, and biological activity. Analogs with 10-12 residues in the ring showed the strongest antibacterial activity, while those with larger or smaller rings had reduced or no activity [, ].
- Amino Acid Substitutions: Replacing specific amino acids affects channel properties. For example, substituting tryptophan with phenylalanine in Gramicidin A significantly alters channel conductance [].
- Charge Introduction: Introducing negative charges near the channel mouth increases the cation transport rate in Gramicidin A channels. Hybrid channels with asymmetric charge distributions exhibit distinct current-voltage characteristics [, ].
ANone: Gramicidin's formulation is crucial for its practical applications.
- Solubility Issues: Gramicidin's hydrophobic nature limits its water solubility. Chemical derivatization, such as succinylation, has been explored to enhance water solubility while maintaining biological activity [].
- Formulation Strategies: Incorporating Gramicidin S into colloidal solutions with surfactants, like propylene glycol and polysorbate-80, significantly enhances its solubility and antimicrobial activity [].
ANone: The provided research papers primarily focus on the fundamental biochemical and biophysical properties of Gramicidin. Information related to specific Safety, Health, and Environment (SHE) regulations and compliance is not covered in these papers.
- Mechanism of Action: Gramicidin's primary mechanism involves disrupting bacterial membrane integrity through ion channel formation [].
- Cell Permeability: Gramicidin can induce potassium leakage from and sodium influx into human erythrocytes, suggesting its ability to form cation channels in these cells as well [].
A:
- In vitro activity: Gramicidin S exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as yeast []. It also effectively inhibits the growth of ovarian cancer cells in vitro by triggering apoptosis [].
- In vivo activity: Gramicidin A effectively reduces the growth of renal cell carcinoma tumor xenografts in vivo [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




